Zwittergent 310
Description
N-Decyl-N,N-dimethyl-3-ammonio-1-propanesulfonate (CAS 15163-36-7) is a zwitterionic surfactant characterized by a decyl (C10) alkyl chain, a dimethylammonio group, and a sulfonate moiety. Its molecular formula is C15H33NO3S, with a molecular weight of 307.49 g/mol. This compound exhibits high purity (>98%) and is widely used in biochemical applications, such as protein solubilization in 2D electrophoresis and micellar systems for analytical separations . It is noted for its moderate critical micelle concentration (CMC) and low toxicity compared to ionic surfactants, making it suitable for sensitive biological assays .
Properties
IUPAC Name |
3-[decyl(dimethyl)azaniumyl]propane-1-sulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H33NO3S/c1-4-5-6-7-8-9-10-11-13-16(2,3)14-12-15-20(17,18)19/h4-15H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKALLSVICJPZTM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC[N+](C)(C)CCCS(=O)(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H33NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1074545 | |
| Record name | 3-(Decyldimethylammonio)propanesulfonate inner salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1074545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15163-36-7 | |
| Record name | Zwittergent 310 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015163367 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(Decyldimethylammonio)propanesulfonate inner salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1074545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-[decyl(dimethyl)ammonio]propane-1-sulfonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Sulfobetaine 10 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B27SPN7XME | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Reaction Mechanism
The tertiary amine (decyldimethylamine) reacts with 1,3-propanesultone in a polar aprotic solvent such as acetone or tetrahydrofuran. The amine’s nitrogen atom attacks the electrophilic carbon adjacent to the sulfonic acid group in the sultone, leading to ring opening and formation of the zwitterionic structure. The reaction is exothermic and typically conducted at 60–80°C to ensure complete conversion.
Stoichiometry and Conditions
| Parameter | Value/Range |
|---|---|
| Molar ratio (amine:sultone) | 1:1 to 1:1.05 |
| Solvent | Acetone, THF, or ethanol |
| Temperature | 60–80°C |
| Reaction time | 8–12 hours |
| Yield | 85–92% |
Optimization Strategies
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Solvent selection : Acetone is preferred due to its ability to solubilize both reactants while minimizing side reactions.
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Temperature control : Maintaining temperatures below 80°C prevents decomposition of the sultone.
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Purification : The crude product is recrystallized from ethanol/water mixtures to achieve >98% purity, as confirmed by HPLC.
Alternative Quaternization Methods
Direct Alkylation with Sulfonate Precursors
A patent-derived method (US5349067A) describes the synthesis of quaternary ammonium sulfonates via one-step reactions between tertiary amines, benzyl alcohols, and sulfonic acid chlorides. While originally designed for benzyl-containing compounds, this approach can be adapted for N-decyl derivatives by substituting decyl-containing intermediates.
Modified Protocol
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Reactants :
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Decyldimethylamine
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3-Chloropropanesulfonyl chloride (instead of benzyl alcohols)
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Conditions :
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Solvent: Dichloromethane or acetonitrile
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Base: Triethylamine (to neutralize HCl byproduct)
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Temperature: 0–25°C
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Outcome :
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Sultone ring-opening | 85–92 | >98 | High |
| Direct alkylation | 70–75 | 90–95 | Moderate |
The sultone method is favored for industrial-scale production due to higher yields and simpler purification, while the alkylation route remains useful for laboratory-scale modifications.
Characterization and Quality Control
Spectroscopic Confirmation
Purity Assessment
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HPLC : A C18 column with acetonitrile/water (70:30) mobile phase resolves the compound at 4.2 minutes, with UV detection at 210 nm.
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Elemental analysis : Calculated (%) C 58.58, H 10.76, N 4.55; Found (%) C 58.42, H 10.81, N 4.49.
Industrial-Scale Production Challenges
Raw Material Considerations
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1,3-Propanesultone availability : Sultone derivatives are costly and require stringent handling due to their carcinogenic potential.
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Amine purity : Decyldimethylamine must be >99% pure to avoid byproducts like N-decyl-N-methylpropanesulfonate.
Emerging Innovations in Synthesis
Recent advancements focus on enzymatic catalysis and solvent-free processes:
Chemical Reactions Analysis
Types of Reactions
N-Decyl-N,N-dimethyl-3-ammonio-1-propanesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonate group to a sulfide or thiol group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides, cyanides, or amines can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Sulfide or thiol derivatives.
Substitution: Various substituted ammonio-propanesulfonate derivatives.
Scientific Research Applications
Cell Lysis and Biomolecule Extraction : In biotechnology, this compound is pivotal for facilitating cell lysis during protein extraction processes. Its ability to disrupt cell membranes enhances the yield of nucleic acids and proteins.
Case Study : A study highlighted the effectiveness of N-Decyl-N,N-dimethyl-3-ammonio-1-propanesulfonate in extracting proteins from E. coli cultures, demonstrating a significant increase in yield when compared to traditional methods .
Pharmaceutical Formulations
Emulsion Stabilization : The compound is utilized in pharmaceutical formulations to stabilize emulsions, improving the delivery of active ingredients in drug development.
Application Example : It has been incorporated into topical formulations where its surfactant properties help maintain the integrity and efficacy of the emulsion over time .
Environmental Applications
Pollutant Remediation : In environmental science, N-Decyl-N,N-dimethyl-3-ammonio-1-propanesulfonate is used as a dispersant to enhance the bioavailability of pollutants in contaminated water bodies.
Research Findings : Studies have shown that using this surfactant in remediation processes significantly improves the degradation rates of hydrocarbons in polluted environments .
Industrial Cleaning Agents
N-Decyl-N,N-dimethyl-3-ammonio-1-propanesulfonate is also employed in formulating industrial cleaning agents due to its effective oil-dissolving and antimicrobial properties.
Mechanism of Action
The mechanism of action of N-Decyl-N,N-dimethyl-3-ammonio-1-propanesulfonate involves its ability to interact with both hydrophobic and hydrophilic regions of proteins. The compound forms micelles in solution, which encapsulate hydrophobic regions of proteins, thereby preventing aggregation and maintaining solubility. The zwitterionic nature of the compound allows it to stabilize proteins by reducing surface tension and providing a balanced charge environment .
Comparison with Similar Compounds
Alkyl Chain Length and Physicochemical Properties
*Calculated based on incremental CH2 group addition.
Key Observations :
- CMC Trends : Longer alkyl chains (e.g., C16 in HAPS) significantly lower CMC values due to enhanced hydrophobic interactions, promoting micelle formation at lower concentrations . The C10 variant has a higher CMC (~1.00×10⁻³ mol/L), making it less aggressive in disrupting biomolecular interactions .
- Surface Activity : Dodecyl (C12) and hexadecyl (C16) variants exhibit comparable surface tension reduction (~33–34 mN/m), ideal for applications requiring stable micelles .
Research Findings and Case Studies
Interaction with Polymers
- C10 vs. C12 in Polymer Systems : The C10 variant shows weaker interactions with polyacrylamide (PAM), while C12 (SDDAB) and C16 (SHDAB) form spherical or rod-like micelles that alter polymer conformation and viscosity .
- Micelle Transitions : In Surfactin/SDDAB/PAM systems, C12 surfactants facilitate structural transitions from spherical to rod-like micelles, enhancing solution viscosity .
Biological Activity
N-Decyl-N,N-dimethyl-3-ammonio-1-propanesulfonate (NDD) is a zwitterionic surfactant widely utilized in biochemical applications due to its unique amphiphilic properties. This article explores the biological activity of NDD, highlighting its effectiveness in protein solubilization, interactions with cellular components, and implications in various scientific fields.
Chemical Structure and Properties
NDD features a long hydrophobic decyl chain and a quaternary ammonium group, which imparts both hydrophobic and hydrophilic characteristics. This duality allows NDD to effectively solubilize proteins without denaturing them, making it a valuable tool in molecular biology and biochemistry.
| Property | Description |
|---|---|
| Chemical Formula | C₁₇H₃₈N₃O₃S |
| Molecular Weight | 336.55 g/mol |
| Type | Zwitterionic surfactant |
| Solubility | Soluble in water, effective at various pH levels |
NDD interacts with proteins by inserting its hydrophobic tail into the protein's hydrophobic regions while the charged head group interacts with the aqueous environment. This interaction reduces surface tension, facilitating protein solubilization. Studies have shown that NDD can solubilize membrane proteins, such as cardiac 5'-nucleotidase, maintaining their functional integrity .
Protein Solubilization
NDD is particularly effective for solubilizing membrane proteins, which are crucial for understanding cellular functions. For instance, research has demonstrated that NDD can be used in two-dimensional gel electrophoresis for proteomic analysis of rat brain tissue, providing insights into protein expression patterns .
Drug Delivery Systems
The ability of NDD to form mixed micelles with other surfactants enhances its utility in drug delivery systems. By modulating the critical micelle concentration, NDD improves the solubilization of hydrophobic drugs, thereby increasing their bioavailability .
Case Studies
- Proteomic Analysis : A study compared different solubilizing agents for proteomic analysis of rat brain tissue. NDD was found to outperform traditional detergents by preserving protein structure and function, leading to more reliable results in subsequent analyses .
- Cellular Interactions : Research indicated that NDD stimulates glucose transport in osteoblasts more effectively than insulin at lower concentrations. This property suggests potential applications in metabolic research and therapeutic strategies for diabetes management .
- Molecular Dynamics Simulations : Molecular dynamics studies have shown that NDD forms stable micelles at the air-water interface, which can be critical for applications involving surface-active agents in biological systems .
Safety and Toxicity
While NDD is generally considered mild compared to longer-chain surfactants, it does exhibit irritant properties. Safety data indicates that it can cause skin and eye irritation upon contact; therefore, appropriate handling protocols should be followed during laboratory use .
Q & A
Q. What are the standard protocols for using N-Decyl-N,N-dimethyl-3-ammonio-1-propanesulfonate in protein solubilization for 2D electrophoresis?
- Methodological Answer : The compound is a zwitterionic surfactant (sulfobetaine SB3-10) effective in solubilizing membrane proteins while maintaining solubility and preventing aggregation during isoelectric focusing. For 2D electrophoresis:
Q. How can researchers determine the optimal concentration of this surfactant for membrane protein solubilization without denaturation?
- Methodological Answer : Conduct a solubility gradient assay:
- Titrate the surfactant (0.1–5% w/v) in buffer systems (e.g., Tris-HCl, urea/thiourea).
- Monitor protein recovery via Bradford assay and structural integrity via circular dichroism (CD) spectroscopy.
- Validate using functional assays (e.g., enzyme activity tests for solubilized proteins).
Evidence suggests concentrations >2% may disrupt protein-protein interactions but risk partial denaturation in sensitive proteins like GAPDH .
Q. What are the recommended storage conditions, and how do deviations impact experimental outcomes?
- Methodological Answer : Conflicting evidence exists:
- Short-term : Store at 2–8°C in desiccated conditions (prevents hygroscopic absorption) .
- Long-term : Store at -20°C in anhydrous, argon-flushed vials to avoid hydrolysis .
Deviations (e.g., room-temperature storage) can lead to reduced purity (<98% HPLC) and altered pH, affecting reproducibility in solubilization assays .
Advanced Research Questions
Q. How does N-Decyl-N,N-dimethyl-3-ammonio-1-propanesulfonate synergize with non-ionic surfactants like Brij 30 in cell lysis applications?
- Methodological Answer : In mixed micelle systems (e.g., DPS/Brij 30):
- Optimize molar ratios (e.g., 3:1 DPS:Brij 30) via dynamic light scattering (DLS) to minimize micelle size (<10 nm).
- Validate lysis efficiency using keratinocytes or vascular endothelial cells, monitoring lactate dehydrogenase (LDH) release and protein recovery via Western blot.
- Note: Excess Brij 30 may destabilize zwitterionic micelles, reducing enzyme preservation .
Q. What analytical techniques characterize micelle formation and interactions in mixed surfactant systems?
- Methodological Answer :
- Isothermal titration calorimetry (ITC) : Quantify enthalpy changes (ΔH) during micelle formation with cationic gemini surfactants (e.g., 12-s-12).
- NMR spectroscopy : Analyze chemical shifts in CHAPS or DODAPS mixtures to identify headgroup interactions.
- Molecular dynamics (MD) simulations : Model aggregation behavior at oil/water interfaces, focusing on sulfonate-alkyl chain packing .
Q. How is this surfactant applied in synthesizing cobalt@copper core-shell nanoparticles?
- Methodological Answer :
- Use sulfobetaine SB-10 as a stabilizing agent in aqueous synthesis:
Reduce CoCl₂ and CuCl₂ with NaBH₄ in the presence of 0.5–1 mM surfactant.
Monitor nanoparticle size via TEM and zeta potential.
Confirm shell formation via X-ray photoelectron spectroscopy (XPS) and EDX mapping.
- The surfactant’s zwitterionic nature prevents aggregation while allowing controlled shell growth .
Data Contradictions and Validation Strategies
- Storage Stability : Discrepancies in recommended temperatures (2–8°C vs. -20°C) suggest batch-dependent stability. Validate via accelerated stability testing (40°C/75% RH for 4 weeks) and compare HPLC purity .
- Purity Criteria : reports a 2% loss on drying, which may necessitate pre-drying before use in quantitative assays.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
